Cas no 441798-33-0 (Macitentan)

Macitentan 化学的及び物理的性質
名前と識別子
-
- Macitentan
- N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
- 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
- ACT064992
- N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)-oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide
- Boceprevir-d9
- ACT-064992
- Actelion-1
- Opsumit
- C02KX04
- N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)-N'-propylsulfamide
- N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]-N'- propylsulfamide
- CHEBI:76607
- AS-74590
- DTXCID60118554
- MACITENTAN [USAN]
- s8051
- SW219473-1
- NCGC00346456-01
- Sulfamide, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl-; N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide; ACT 064992; Macitentan; Opsumit; Propylsulfamic acid N-[5-(4-bromophenyl)-6-[2-[(5-bromopyrimidin-2-yl)oxy]ethoxy]pyrimidin-4-yl]amide
- D10135
- ACT 064992; ACT-064992
- CHEMBL2103873
- HMS3653N06
- Sulfamide, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl-
- UNII-Z9K9Y9WMVL
- macitentanum
- MACITENTAN [WHO-DD]
- MACITENTAN [VANDF]
- SCHEMBL1445625
- JGCMEBMXRHSZKX-UHFFFAOYSA-N
- BCP05309
- Opsumit (TN)
- n-(5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)-n'-propylaminosulfonamide
- MACITENTAN [ORANGE BOOK]
- SMR004702943
- FT-0696675
- CCG-270155
- AM81244
- Macitentan- Bio-X
- HMS3747E09
- cas:441798-33-0;Macitentan
- MFCD17167076
- NS00072551
- EN300-7404089
- Z9K9Y9WMVL
- AC-30102
- N-(5-(4-BROMOPHENYL)-6-(2-((5-BROMOPYRIMIDIN-2-YL)OXI)ETHOXY)PYRIMIDIN-4-YL)-N'-PROPYLSULFURIC DIAMIDE
- MLS006011174
- NCGC00346456-05
- Q6724151
- EX-A544
- DTXSID50196063
- N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]-N'-propylsulfuric diamide
- Macitentan (Actelion-1,ACT-064992)
- SULFAMIDE, N-(5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINYL)-N'-PROPYL-
- DB08932
- 441798-33-0
- N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-N'-propylsulfamide
- CS-0686
- MACITENTAN [MI]
- MACITENTAN [JAN]
- Macitentan [USAN:INN]
- BDBM50395626
- {[5-(4-BROMOPHENYL)-6-{2-[(5-BROMOPYRIMIDIN-2-YL)OXY]ETHOXY}PYRIMIDIN-4-YL]SULFAMOYL}(PROPYL)AMINE
- BM162771
- Macitentan [INN]
- HY-14184
- SB14841
- AKOS024463406
- Macitentan (JAN/USAN)
- N-(5-(4-Bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)-N'-propylsulfuric diamide
- GTPL7352
- ACT 064992
- BRD-K48812570-001-02-3
- OPSYNVI COMPONENT MACITENTAN
- Macitentan (Actelion-1,ACT-064992)?
- A1D5I
- DB-070519
- Opsynvi (combination of macitentan + tadalafil)
- BRD-K48812570-001-03-1
-
- MDL: MFCD17167076
- インチ: 1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
- InChIKey: JGCMEBMXRHSZKX-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(OCCOC2=C(C3=CC=C(Br)C=C3)C(NS(NCCC)(=O)=O)=NC=N2)N=C1
計算された属性
- 精确分子量: 587.97900
- 同位素质量: 585.96335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 10
- 重原子数量: 32
- 回転可能化学結合数: 10
- 複雑さ: 642
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 137Ų
じっけんとくせい
- Color/Form: Off-White Solid
- 密度みつど: 1.675
- ゆうかいてん: 134-135°C
- Boiling Point: 692.397°C at 760 mmHg
- フラッシュポイント: 372.5±34.3 °C
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 50 mg/mL(84.99 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 159.84000
- LogP: 5.37240
- じょうきあつ: 25°Cで0.0±2.2 mm水銀カラム
Macitentan Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Macitentan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
LKT Labs | M0009-1 mg |
Macitentan |
441798-33-0 | ≥99% | 1mg |
$47.60 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001364-1g |
Macitentan |
441798-33-0 | 95% | 1g |
¥342 | 2024-05-23 | |
eNovation Chemicals LLC | D503040-5g |
Macitentan |
441798-33-0 | 99% | 5g |
$410 | 2024-07-28 | |
MedChemExpress | HY-14184-100mg |
Macitentan |
441798-33-0 | 99.95% | 100mg |
¥1900 | 2024-05-25 | |
TRC | M105005-5mg |
Macitentan |
441798-33-0 | 5mg |
$ 173.00 | 2023-09-07 | ||
Ambeed | A539182-1mg |
N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-N'-propylsulfamide |
441798-33-0 | 98% | 1mg |
$5.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2561-25mg |
Macitentan |
441798-33-0 | 100% | 25mg |
¥ 964 | 2023-09-07 | |
Key Organics Ltd | AS-74590-10MG |
{[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfamoyl}(propyl)amine |
441798-33-0 | >97% | 10mg |
£51.00 | 2025-02-09 | |
ChemScence | CS-0686-10mg |
Macitentan |
441798-33-0 | 99.87% | 10mg |
$77.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M42771-10mg |
Macitentan |
441798-33-0 | 10mg |
¥856.0 | 2021-09-04 |
Macitentan Suppliers
Macitentan 関連文献
-
Stephan P. Blum,Lukas Sch?ffer,Dieter Schollmeyer,Siegfried R. Waldvogel Chem. Commun. 2021 57 4775
-
Rosa Chan,Leslie Z. Benet Toxicol. Res. 2018 7 358
-
Runjiang Song,Yingguo Liu,Pankaj Kumar Majhi,Pei Rou Ng,Lin Hao,Jun Xu,Weiyi Tian,Long Zhang,Hongmei Liu,Xinglong Zhang,Yonggui Robin Chi Org. Chem. Front. 2021 8 2413
-
Haitao Tian,Wenxuan Xue,Jingtao Wu,Ziguang Yang,Hongcheng Lu,Conghui Tang Org. Chem. Front. 2022 9 4554
Related Categories
- Pharmaceutical and Biochemical Products Medical Disease Classifications
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Halopyrimidines
Macitentanに関する追加情報
Macitentan: A Comprehensive Overview
Macitentan, with the CAS registry number 441798-33-0, is a potent and selective antagonist of the endothelin receptor type A (ETA). It has garnered significant attention in the medical community due to its potential therapeutic applications in various cardiovascular and pulmonary disorders. This compound was developed to inhibit the action of endothelin-1 (ET-1), a vasoactive peptide that plays a critical role in regulating vascular tone and smooth muscle cell proliferation. Recent studies have highlighted its efficacy in treating conditions such as pulmonary hypertension (PH) and chronic thromboembolic pulmonary hypertension (CTEPH), where ET-1 signaling is hyperactive.
The development of Macitentan was driven by the need for more effective and safer therapies targeting the endothelin system. Unlike earlier ETA antagonists, which were associated with significant side effects, Macitentan demonstrates a favorable safety profile, making it a promising candidate for long-term treatment regimens. Its mechanism of action involves competitive inhibition of ET-1 binding to ETA receptors, thereby reducing vasoconstriction and inhibiting pathological smooth muscle cell growth. This dual action makes it particularly effective in managing diseases characterized by excessive ET-1 activity.
Recent clinical trials have provided compelling evidence of Macitentan's efficacy in treating pulmonary hypertension. For instance, a phase III trial demonstrated that patients treated with Macitentan experienced significant improvements in exercise capacity and quality of life compared to those receiving placebo. These findings underscore its potential as a first-line therapy for PH patients. Moreover, ongoing research is exploring its application in other conditions, such as heart failure and systemic sclerosis-associated pulmonary hypertension, where ET-1 signaling plays a pivotal role.
The pharmacokinetic profile of Macitentan is another area of interest for researchers. Studies have shown that it exhibits excellent bioavailability and a long half-life, allowing for once-daily dosing. This convenience enhances patient adherence to treatment regimens, which is crucial for chronic diseases like PH. Additionally, its metabolism via cytochrome P450 enzymes has been well-characterized, providing insights into potential drug-drug interactions and guiding clinical dosing strategies.
In terms of safety, Macitentan has been generally well-tolerated in clinical trials. Common adverse effects include headache, dizziness, and nasopharyngitis, which are typically mild to moderate in severity. However, careful monitoring is required for patients with pre-existing liver or kidney dysfunction, as these conditions may affect drug clearance and increase the risk of adverse events.
The discovery and development of Macitentan represent a significant advancement in endothelin receptor antagonist therapy. By leveraging cutting-edge research on ET receptor signaling pathways, scientists have created a compound that not only addresses unmet medical needs but also sets a new standard for safety and efficacy in this therapeutic class.
441798-33-0 (Macitentan) Related Products
- 53123-88-9(Rapamycin)
- 162359-56-0(Fingolimod hydrochloride)
- 147536-97-8(BOSENTAN)
- 177036-94-1(Ambrisentan)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 727663-87-8(3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)
- 1806354-59-5(Methyl 3-cyano-5-mercapto-4-(trifluoromethyl)benzoate)
- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 214834-18-1(Tert-butyl 4-carbamothioylpiperidine-1-carboxylate)

